molecular formula C12H13N B1609325 2-Benzyl-2-methyl-3-butenitrile CAS No. 97384-48-0

2-Benzyl-2-methyl-3-butenitrile

Cat. No.: B1609325
CAS No.: 97384-48-0
M. Wt: 171.24 g/mol
InChI Key: UKLOORXNVRHFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2-methyl-3-butenitrile is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97384-48-0

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-benzyl-2-methylbut-3-enenitrile

InChI

InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3

InChI Key

UKLOORXNVRHFRM-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C=C)C#N

Canonical SMILES

CC(CC1=CC=CC=C1)(C=C)C#N

97384-48-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 ml 4-neck flask, equipped with a stirrer, reflux cooler, dropping funnel and water separator, 126.5 g (1 mole) of benzylchloride, 81 g (1 mole) of 2-methyl-2-butene-nitrile, 100 ml of toluene, and 10 g of tetrabutylammonium bromide were first introduced and heated to reflux. To this mixture, 40 g (1 mole) of solid sodium hyroxide were added in portions. The reaction mixture was then maintained one more hour at reflux. Thereupon, it was washed to neutrality with water, the phases were separated and the organic phase distilled as described in Example 1. The yield in desired product was 103.5 g, corresponding to 61% of the theoretical.
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126.5 g
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81 g
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10 g
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catalyst
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100 mL
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solvent
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[Compound]
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solid
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40 g
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reactant
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